3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide
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Description
The compound “3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs due to its ability to mimic a variety of biochemical structures . The compound also contains an amide group, which is a key functional group in proteins and other important biological molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the attachment of the phenylacetyl and pyridinylmethyl groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, amide group, and aromatic rings (phenyl and pyridinyl groups) would significantly influence its three-dimensional shape and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in hydrolysis reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in water .Mechanism of Action
Properties
IUPAC Name |
3-[1-(2-oxo-2-phenylacetyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-20(24-16-18-5-4-12-23-15-18)9-8-17-10-13-25(14-11-17)22(28)21(27)19-6-2-1-3-7-19/h1-7,12,15,17H,8-11,13-14,16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEOPSYBXDCUDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)C(=O)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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